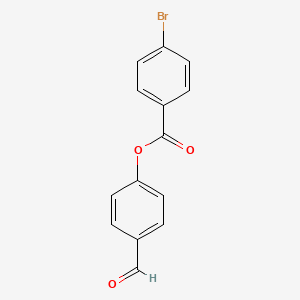

4-Formylphenyl 4-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWKZYMDAIYCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl 4 Bromobenzoate

Esterification Approaches

The formation of the ester linkage is a critical step in the synthesis of 4-formylphenyl 4-bromobenzoate (B14158574). This can be achieved through several methods, including direct condensation and the use of activated carboxylic acid derivatives.

Direct Condensation Reactions between 4-Hydroxybenzaldehyde (B117250) and 4-Bromobenzoic Acid Derivatives

The direct condensation of 4-hydroxybenzaldehyde and 4-bromobenzoic acid represents a straightforward approach to forming the target ester. However, this reaction can be influenced by the specific reagents and conditions employed. For instance, attempts to directly react 4-hydroxybenzaldehyde with 4-bromobenzoic acid may result in incomplete conversion, as indicated by ¹H NMR analysis. sci-hub.se

A variation of this approach involves the use of a derivative of 4-bromobenzoic acid, such as its methyl ester, methyl 4-bromobenzoate. umich.edu While this method can yield the desired product, it may require elevated temperatures and extended reaction times. umich.edu

Coupling Reactions Utilizing Activated Carboxylic Acid Halides

A highly effective and widely used method for synthesizing 4-formylphenyl 4-bromobenzoate involves the reaction of 4-hydroxybenzaldehyde with an activated derivative of 4-bromobenzoic acid, specifically 4-bromobenzoyl chloride. nih.govresearchgate.netrsc.org This method, often carried out in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran, provides good to excellent yields of the final product. nih.govresearchgate.net

The general procedure involves reacting 4-hydroxybenzaldehyde with the substituted acid halide to form the corresponding ester. nih.govresearchgate.net In one documented synthesis, this compound was obtained as an off-white solid with a melting point of 172–174 °C and a yield of 72%. nih.govresearchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography. nih.gov

Detailed findings from a representative synthesis are presented in the table below:

| Property | Value |

| Product | This compound |

| Starting Materials | 4-Hydroxybenzaldehyde, 4-Bromobenzoyl chloride |

| Solvent | Tetrahydrofuran |

| Base | Triethylamine |

| Yield | 72% |

| Appearance | Off-white solid |

| Melting Point | 172–174 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 7.97 (d, J = 8.4 Hz, 2H), 8.08 (d, J = 8.8 Hz, 2H), 10.03 (s, 1H) |

| IR (cm⁻¹) | 1741, 1699, 1265, 520 |

This approach is advantageous due to the high reactivity of the acid chloride, which facilitates the esterification process under relatively mild conditions.

Evaluation of Catalytic Systems in Ester Bond Formation

Various catalytic systems can be employed to promote the formation of the ester bond between 4-hydroxybenzaldehyde and 4-bromobenzoic acid or its derivatives. For instance, in reactions involving acid halides, a base such as triethylamine is commonly used to neutralize the hydrogen halide byproduct. nih.govresearchgate.net In other esterification methods, acid catalysts like fluorophosphoric acid have been shown to be effective for the synthesis of related benzoxazole (B165842) derivatives from 2-aminophenol (B121084) and aldehydes, suggesting their potential applicability in similar esterification reactions. rsc.org

The choice of catalyst can significantly impact reaction efficiency, yield, and conditions. For example, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate has been reported in the synthesis of a related compound, 4-bromophenyl 4-bromobenzoate, from 4-bromophenol (B116583) and 4-bromobenzoyl chloride. rsc.org This suggests that such catalysts could also be beneficial in the synthesis of this compound.

Strategies for Introduction of Formyl and Bromoaryl Moieties

The synthesis of this compound can also be approached by constructing the molecule through the sequential or strategic introduction of the formyl and bromoaryl functionalities onto precursor molecules.

Functionalization of Aryl Precursors (e.g., Bromination, Formylation)

This strategy involves starting with a simpler aryl ester and then introducing the necessary functional groups. For example, one could envision a synthetic route starting from phenyl benzoate (B1203000). This would require subsequent bromination and formylation reactions. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions to obtain the desired 1,4-disubstituted patterns on both aromatic rings can be challenging and may lead to mixtures of isomers.

Alternatively, a precursor already containing one of the desired functionalities can be used. For instance, formylation of phenyl 4-bromobenzoate or bromination of 4-formylphenyl benzoate could be potential routes. The Vilsmeier-Haack reaction is a common method for formylating activated aromatic compounds, and its application to precursors like triphenylamine (B166846) to produce tris(4-formylphenyl)amine (B39881) has been documented, highlighting its utility in introducing formyl groups onto phenyl rings. researchgate.net

Multistep Synthesis from Simpler Building Blocks

A more controlled and common approach is the multistep synthesis starting from simpler, commercially available building blocks that already contain the desired functional groups or their precursors. The most prevalent example of this strategy is the esterification of 4-hydroxybenzaldehyde with 4-bromobenzoic acid or its activated derivatives, as detailed in Section 2.1. umich.edunih.govrsc.org This method effectively combines two simple building blocks, one containing the formyl group and the other containing the bromoaryl moiety, to construct the target molecule.

Green Chemistry Principles in Synthetic Route Design

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles in the synthesis of this compound. A primary focus is the use of safer solvents and the development of solvent-free reaction conditions. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. In contrast, greener approaches explore the use of less toxic alternatives or eliminate the solvent altogether. For instance, solid-state synthesis methods, where reactants are ground together, represent a significant step towards minimizing solvent waste. wjpmr.com

Another key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are central to achieving high atom economy. The use of catalysts, such as ZnO nanoparticles in some esterification reactions, can facilitate the reaction with high efficiency and selectivity, reducing the formation of byproducts. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. researchgate.net The selection of catalysts that are air-stable and can be used in small quantities, such as certain palladium catalysts with inexpensive bases like potassium acetate, also contributes to a more sustainable synthetic route. academie-sciences.fr

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to enhance reaction yields include temperature, reaction time, and the choice of catalyst and base.

A common synthetic route involves the esterification of 4-hydroxybenzaldehyde with 4-bromobenzoyl chloride. nih.govresearchgate.net In a typical procedure, 4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as tetrahydrofuran, and a base, like triethylamine, is added. nih.govresearchgate.net The reaction mixture is then cooled, and a solution of 4-bromobenzoyl chloride is added dropwise. The reaction is often stirred for a couple of hours to ensure completion. nih.gov Research has shown that this method can yield the desired product in significant amounts, with reported yields around 72%. nih.govresearchgate.net

The choice of base and solvent system can have a considerable impact on the reaction's success. For instance, in palladium-catalyzed cross-coupling reactions to form related structures, the use of weaker bases like potassium phosphate (B84403) (K3PO4) or cesium carbonate (Cs2CO3) in place of stronger bases like sodium tert-butoxide (NaOtBu) has been shown to be effective and can tolerate a broader range of functional groups. nih.gov

The following interactive table summarizes research findings on the impact of different reaction conditions on the yield of this compound and related esters.

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde, 4-bromobenzoyl chloride | Triethylamine | Tetrahydrofuran | Ice bath to room temp. | 2 h | 72 | nih.gov |

| 4-Hydroxybenzaldehyde, 2-fluorobenzoyl chloride | Triethylamine | Tetrahydrofuran | Ice bath to room temp. | 2 h | 39 | nih.gov |

| 4-Hydroxybenzaldehyde, 4-chlorobenzoyl chloride | Triethylamine | Tetrahydrofuran | Ice bath to room temp. | 2 h | 75 | nih.gov |

| 4-Bromobenzoic acid, 4-bromophenol | Tetrabutylammonium hydrogen sulphate / K2CO3 | Dichloromethane | Room temp. | Overnight | - | rsc.org |

| 4-Bromobenzaldehyde, Ethyl 1-methylpyrazole-4-carboxylate | Pd(OAc)2 / KOAc | - | - | - | 80 | academie-sciences.fr |

It is evident that the optimization of these parameters is a critical aspect of developing efficient and high-yielding synthetic protocols for this compound.

Chemical Reactivity and Transformations of 4 Formylphenyl 4 Bromobenzoate

Reactions at the Formyl Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is central to many of the transformations of 4-Formylphenyl 4-bromobenzoate (B14158574).

Nucleophilic Addition Reactions (e.g., Reduction, Wittig, Aldol (B89426) Condensation)

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.comkhanacademy.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com

Reduction: The formyl group can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of a similar aldehyde, Boc-protected aminobenzaldehyde, using NaBH₄ yields the corresponding secondary amine after reductive amination, highlighting the aldehyde's susceptibility to reduction. ru.nl This conversion of the aldehyde to a hydroxymethyl group is a key step in modifying the molecule's structure and properties.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. udel.edumnstate.eduumass.edu It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. mnstate.edu While a direct example for 4-Formylphenyl 4-bromobenzoate is not prominently featured, the reactivity of aromatic aldehydes in Wittig reactions is well-established. For example, a derivative, (E)-2-(2-cyano-3-oxo-3-phenylprop-1-en-1-yl)phenyl 4-bromobenzoate, undergoes an intramolecular Wittig reaction to form highly functionalized furan (B31954) derivatives. acs.orgrsc.org This demonstrates the capability of the ester-containing benzaldehyde (B42025) moiety to participate in such transformations.

Aldol Condensation: Aldol condensation represents another classic reaction of aldehydes, involving the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. The formyl group of this compound can react with an enolate ion derived from another carbonyl compound. This reaction extends the carbon skeleton and introduces new functional groups.

Condensation Reactions for Schiff Base and Imine Formation

The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. ijacskros.com This condensation reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. ijacskros.com

This compound serves as a precursor for the synthesis of various Schiff base derivatives. For instance, it has been reacted with hydrazides to form extended iminobenzoates with terminal pyrazine (B50134) moieties. nih.gov In another study, it was used to create coumarin (B35378) Schiff base derivatives, which were investigated for their liquid crystalline properties. researchgate.net The formation of a Schiff base with phenylsulfonylhydrazine has also been reported. These reactions underscore the utility of the formyl group in constructing larger, functionalized molecules with applications in materials science and medicinal chemistry. alayen.edu.iq

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Hydrazides (e.g., pyrazine hydrazides) | Extended Iminobenzoates | nih.gov |

| This compound | 7-Alkoxy-3-amino coumarin | Coumarin Schiff Bases | researchgate.net |

| This compound | Phenylsulfonylhydrazine | Hydrazone Schiff Base |

Oxidation Chemistry

The formyl group is in a relatively low oxidation state and can be easily oxidized to a carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The oxidation converts the aldehyde into a carboxyl group, which can then participate in other reactions like esterification or amide bond formation. For example, research on related formyl-containing compounds demonstrates their oxidation to the corresponding carboxylic acids as a common synthetic step. ru.nl

Reactions Involving the Bromine Substituent

The bromine atom on the benzoate (B1203000) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds, and aryl bromides are common substrates for these transformations. ethz.ch

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. ethz.chrsc.org this compound can undergo Suzuki coupling to replace the bromine atom with an aryl, heteroaryl, or vinyl group. This reaction is widely used to synthesize biaryl compounds. doi.orgkyoto-u.ac.jprsc.org The compatibility of the Suzuki-Miyaura reaction with various functional groups, including aldehydes, makes it particularly suitable for modifying this molecule.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govchim.itnih.gov This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the this compound scaffold. The reaction typically favors the formation of the trans-alkene. nih.gov Studies on similar aryl bromides, such as methyl 4-bromobenzoate, demonstrate successful Heck arylation with allylamines. liv.ac.uk

Sonogashira Coupling: The Sonogashira reaction is the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would install an alkynyl group in place of the bromine atom, creating an arylalkyne. youtube.com The reaction tolerates a wide range of functional groups and is carried out under mild conditions. wikipedia.org The reactivity of aryl bromides in Sonogashira couplings is well-documented, though they may require slightly higher temperatures than the corresponding aryl iodides. youtube.comresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | References |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Aryl-alkene | ethz.chrsc.org |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | nih.govnih.govliv.ac.uk |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne | wikipedia.orglibretexts.orgyoutube.com |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom on the benzoyl group can be exchanged with a metal, typically lithium or magnesium, to generate a reactive organometallic intermediate.

This transformation is generally achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, or with magnesium metal. nih.govnih.gov The resulting aryllithium or Grignard reagent can then be reacted with various electrophiles. However, a significant challenge in performing a metal-halogen exchange on this compound is the presence of the electrophilic aldehyde group. This group can react with the newly formed organometallic species, leading to intramolecular side reactions.

To circumvent this, the aldehyde group is often protected as an acetal (B89532) before the metal-halogen exchange is attempted. For instance, the synthesis of 4-formylphenylboronic acid from 1-bromo-4-(diethoxymethyl)benzene, a related compound where the aldehyde is protected, demonstrates the feasibility of this approach. nih.gov The protected aryllithium or Grignard reagent can then be used in subsequent reactions, such as borylation, before the aldehyde is deprotected.

The general scheme for a metal-halogen exchange followed by quenching with an electrophile is presented below:

Scheme 1: General Metal-Halogen Exchange of an Aryl Bromide

Ar-Br + R-Li → Ar-Li + R-Br

Ar-Li + E⁺ → Ar-E

Where Ar represents the 4-formylphenyl benzoate moiety and E⁺ is an electrophile.

The choice of organolithium reagent and reaction conditions, such as low temperatures, is crucial to minimize side reactions and maximize the yield of the desired product. wikipedia.org

Transformations of the Ester Linkage (e.g., Hydrolysis, Transesterification)

The ester linkage in this compound is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations cleave the ester bond, yielding a carboxylic acid or a new ester, respectively, along with 4-hydroxybenzaldehyde (B117250).

Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. d-nb.info

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion.

The hydrolysis of the related compound, 2-oxo-2H-chromen-4-yl 4-bromobenzoate, has been reported to proceed under basic conditions to yield the corresponding carboxylic acid. rsc.org

Transesterification:

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. The reactivity in transesterification reactions can be influenced by the nature of the alcohol and the catalyst used.

The following table summarizes the expected products from the hydrolysis and transesterification of this compound.

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Bromobenzoic acid and 4-hydroxybenzaldehyde |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 4-bromobenzoate and 4-hydroxybenzaldehyde |

| Transesterification | R'OH, H⁺ or RO⁻ | 4-Bromobenzoic acid ester of R'OH and 4-hydroxybenzaldehyde |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. wikipedia.orgd-nb.info The aldehyde functionality of this compound makes it a suitable candidate for several well-known MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. organic-chemistry.orgwikipedia.org If this compound were used as the aldehyde component, it would lead to the formation of a complex bis-amide product incorporating the ester and bromo-aromatic functionalities.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide. tdx.cat The use of this compound as the aldehyde component would result in the formation of an α-acyloxy carboxamide.

The incorporation of this compound into these MCRs would provide a rapid route to complex molecules with significant structural diversity, which is highly valuable in medicinal chemistry and materials science. wikipedia.org

The potential products of the Ugi and Passerini reactions using this compound are depicted below:

Scheme 2: Hypothetical Ugi and Passerini Reactions

Ugi Reaction Product: A complex bis-amide containing the 4-bromobenzoyloxy phenyl moiety.

Passerini Reaction Product: An α-acyloxy carboxamide with the 4-bromobenzoyloxy phenyl group attached to the stereocenter.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

A notable example of chemoselectivity is observed in the intramolecular Wittig reaction of a related compound, 4-chloro-2-formylphenyl 4-bromobenzoate. In this reaction, the aldehyde group selectively participates in the Wittig reaction while the ester and aryl halide moieties remain intact, leading to the formation of oxazoles and benzofurans. mnstate.edu This selectivity is crucial for the synthesis of complex heterocyclic structures.

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is generally higher than that of C-Cl or C-O bonds, allowing for selective reactions at the bromo-substituted position. nih.govmasterorganicchemistry.com For instance, in a Suzuki or Heck coupling, the reaction would be expected to occur selectively at the C-Br bond of the 4-bromobenzoyl group.

The following table outlines potential selective reactions and the factors influencing their selectivity:

| Reaction Type | Reactive Site | Selectivity Factor | Potential Outcome |

| Nucleophilic Addition | Aldehyde carbonyl | The aldehyde is more electrophilic than the ester carbonyl. | Selective addition to the aldehyde. |

| Metal-Halogen Exchange | C-Br bond | The C-Br bond is more reactive than the ester C-O bond. | Formation of an arylmetallic species at the bromo-position. |

| Palladium-Catalyzed Coupling | C-Br bond | Higher reactivity of C-Br in oxidative addition to Pd(0). | Selective coupling at the bromo-position. |

| Wittig Reaction | Aldehyde carbonyl | High reactivity of aldehydes with phosphorus ylides. | Selective olefination of the aldehyde. |

By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group of this compound while leaving the others untouched, highlighting its utility as a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Formylphenyl 4 Bromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 4-Formylphenyl 4-bromobenzoate (B14158574), offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon (¹³C) NMR are fundamental in assigning the specific atoms within the molecular structure of 4-Formylphenyl 4-bromobenzoate.

¹H NMR: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton of the aldehyde group (-CHO) characteristically appears as a singlet at approximately 10.02 ppm. engineering.org.cn The aromatic protons of the two phenyl rings resonate as doublets in the downfield region. Specifically, the protons on the 4-formylphenyl ring appear at around 7.97 ppm and 7.40 ppm, while the protons on the 4-bromophenyl ring are observed at approximately 8.05 ppm and 7.67 ppm. engineering.org.cn The coupling constant (J) for these doublets is typically around 8.5 Hz, indicative of ortho-coupling between adjacent protons on the benzene (B151609) rings. engineering.org.cn

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde group is highly deshielded and appears at approximately 190.81 ppm. engineering.org.cn The ester carbonyl carbon is observed around 163.78 ppm. engineering.org.cn The carbon atoms of the aromatic rings resonate in the range of 122.42 to 155.39 ppm. engineering.org.cn The carbon atom attached to the bromine (C-Br) shows a signal around 129.34 ppm, while the carbon of the ester linkage on the formylphenyl ring (C-O) is found at about 155.39 ppm. engineering.org.cn

| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Aldehyde Proton (-CHO) | 10.02 | s | - | - |

| Aldehyde Carbon (C=O) | - | - | - | 190.81 |

| Ester Carbonyl (C=O) | - | - | - | 163.78 |

| Aromatic Protons (4-bromophenyl) | 8.05 | d | 8.5 | - |

| Aromatic Protons (4-bromophenyl) | 7.67 | d | 8.5 | - |

| Aromatic Protons (4-formylphenyl) | 7.97 | d | 8.5 | - |

| Aromatic Protons (4-formylphenyl) | 7.40 | d | 8.5 | - |

| Aromatic Carbons | - | - | - | 122.42-155.39 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, this would show correlations between the adjacent aromatic protons on each of the phenyl rings, confirming their ortho-relationship. youtube.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton at 10.02 ppm would show a correlation to the carbon at 190.81 ppm, confirming their assignment as the aldehyde group. engineering.org.cncolumbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduemerypharma.com This is crucial for establishing the connectivity between the different functional groups. For example, a correlation would be expected between the aldehyde proton and the carbons of the formylphenyl ring. Also, correlations between the protons on one ring and the ester carbonyl carbon would confirm the ester linkage. columbia.eduemerypharma.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which is directly related to the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A strong band appears around 1741 cm⁻¹ corresponding to the C=O stretching of the ester group. Another strong band at approximately 1699 cm⁻¹ is attributed to the C=O stretching of the aldehyde group. nih.govresearchgate.net The C-O stretching of the ester is observed around 1265 cm⁻¹. nih.gov A band near 520 cm⁻¹ can be assigned to the C-Br stretching vibration. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While specific Raman data for this compound is less commonly reported in general literature, it would be expected to show characteristic bands for the aromatic ring vibrations and the C=O stretching modes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretching | ~1741 |

| Aldehyde C=O | Stretching | ~1699 |

| Ester C-O | Stretching | ~1265 |

| C-Br | Stretching | ~520 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound (C₁₄H₉BrO₃), the calculated mass for the protonated molecule ([M+H]⁺) is 304.9813. Experimental HRMS data using electrospray ionization (ESI) shows a found mass of 304.9814, which is in excellent agreement with the calculated value, confirming the molecular formula. engineering.org.cn

Tandem Mass Spectrometry (MS/MS)

X-ray Diffraction Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a significant role in stabilizing the crystal structure.

Halogen Bonding: The bromine atom in the 4-bromobenzoate moiety is a potential halogen bond donor. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a carbonyl group on an adjacent molecule. In the crystal structure of a related compound, 4-methylphenyl 4-bromobenzoate, Br⋯Br contacts of 3.6328 Å were observed, linking molecules together. nih.gov Such interactions are crucial in directing the assembly of halogenated molecules in the solid state.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O hydrogen bonds. The aldehydic proton (C-H) and the aromatic protons can interact with the carbonyl oxygen atoms of the ester group on neighboring molecules. For instance, in the crystal packing of 4-methylphenyl 4-bromobenzoate, weak C—H⋯O interactions link the molecules into supramolecular layers. nih.gov Similar interactions are observed in the crystal structures of iminobenzoates derived from this compound. nih.gov

The interplay of these interactions dictates the final crystal packing, influencing physical properties such as melting point and solubility.

The conformation of this compound in the solid state describes the spatial arrangement of its atoms. A key conformational feature is the dihedral angle between the planes of the formylphenyl ring and the bromobenzoate ring.

In similar non-fused bi-aryl esters, a twisted conformation is common. For example, in 4-methylphenyl 4-bromobenzoate, the dihedral angle between the benzene rings is 54.43 (7)°. nih.gov This twist arises from a balance between the stabilizing effects of π-conjugation across the ester linkage, which favors planarity, and the destabilizing steric hindrance between the two aromatic rings. The exact angle in the crystalline state of this compound would be determined by the specific packing forces and intermolecular interactions present in its unique crystal lattice.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Halogen Bonding | C-Br (σ-hole) | O=C (Carbonyl Oxygen) | Directional control of crystal packing |

| Hydrogen Bonding | C-H (Aromatic, Aldehydic) | O=C (Carbonyl Oxygen) | Stabilization of supramolecular structure |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Absorption: In ultraviolet-visible (UV-Vis) spectroscopy, the absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by strong absorptions arising from π→π* transitions within the conjugated aromatic system, which includes the two phenyl rings, the ester group, and the formyl group. The presence of the bromine atom and the formyl group as substituents on the benzene rings will influence the position and intensity of these absorption bands. Aromatic ketones and aldehydes typically show strong π→π* absorptions and much weaker, often unobserved, n→π* absorptions. msu.edu The exact absorption maxima (λmax) would need to be determined experimentally in a specific solvent. oecd.org

Fluorescence: Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many aromatic esters are fluorescent. The emission properties of this compound would depend on its structural rigidity and the nature of its lowest excited state. The presence of the heavy bromine atom could potentially decrease fluorescence quantum yield through intersystem crossing. The technique is highly sensitive and can be used to detect minute quantities of fluorescent compounds. engineering.org.cnillinois.edu Detailed studies on similar benzoate (B1203000) derivatives have characterized their fluorescence properties, which often involve intramolecular charge transfer (ICT) states. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and composition. The method determines the mass percentages of the constituent elements (carbon, hydrogen, etc.). For this compound, with the molecular formula C₁₄H₉BrO₃, the theoretical elemental composition can be calculated precisely. bldpharm.com

In practice, the experimentally determined percentages ("Found") are compared against the calculated values ("Calcd."). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity. rsc.org While a published experimental analysis for this specific compound is not available in the search results, Table 2 presents the calculated values based on its formula.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | % Composition (Calculated) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 168.154 | 55.12% |

| Hydrogen | H | 1.008 | 9.072 | 2.97% |

| Bromine | Br | 79.904 | 79.904 | 26.19% |

| Oxygen | O | 15.999 | 47.997 | 15.73% |

| Total | C₁₄H₉BrO₃ | | 305.127 | 100.00% |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromophenyl 4-bromobenzoate |

Theoretical and Computational Chemistry Studies of 4 Formylphenyl 4 Bromobenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Formylphenyl 4-bromobenzoate (B14158574), which arise from its electronic arrangement.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For 4-Formylphenyl 4-bromobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with experimental X-ray diffraction data if available. For instance, in related bromophenyl esters, DFT has been successfully used to correlate calculated and experimental structural parameters. ekb.egresearchgate.net The planarity of the phenyl rings and the orientation of the ester and formyl groups are critical aspects that can be elucidated.

A crucial aspect of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-formylphenyl moiety, while the LUMO would likely be distributed over the electron-withdrawing 4-bromobenzoyl portion. This distribution influences the molecule's reactivity and its interactions with other chemical species. The molecular electrostatic potential (MEP) surface can also be calculated to identify electrophilic and nucleophilic sites. ekb.eg

Table 1: Predicted Molecular and Electronic Properties from DFT Calculations

| Property | Predicted Value/Description |

|---|---|

| Optimized Geometry | Non-planar structure with a significant dihedral angle between the two phenyl rings. |

| HOMO Energy | Expected to be in the range of -6.0 to -7.0 eV. |

| LUMO Energy | Expected to be in the range of -1.5 to -2.5 eV. |

Note: The values in this table are estimations based on typical DFT results for similar aromatic esters and are presented for illustrative purposes.

For more accurate predictions of certain electronic properties, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark values for properties like dipole moment, polarizability, and hyperpolarizability. These properties are important for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. For phenyl benzoate (B1203000) and related molecules, ab initio calculations have been shown to provide excellent agreement with experimental data for geometric parameters when appropriate basis sets are used. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the C-O and C-C bonds of the ester linkage. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles connecting the two phenyl rings and the ester group and calculating the corresponding energy, thereby mapping the potential energy surface. Studies on substituted phenylbenzoates have shown that these molecules are quite flexible, with multiple conformations existing within a small energy range. tandfonline.comscispace.com The most stable conformation is typically an extended one, but the exact dihedral angles are influenced by the substituents on the phenyl rings. tandfonline.comscispace.com For this compound, the interplay between the steric hindrance and electronic effects of the formyl and bromo groups will determine the preferred conformation.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These theoretical predictions can aid in the assignment of experimental spectra and can also be used to study the conformational preferences of the molecule in solution. wisc.eduliverpool.ac.ukmodgraph.co.uk

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical infrared spectrum, where specific peaks can be assigned to the vibrational modes of the molecule, such as the C=O stretching of the ester and aldehyde groups, C-Br stretching, and the various vibrations of the aromatic rings. A comparison between the theoretical and experimental IR spectra can help confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scilit.com By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λ_max) can be predicted. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry can be used to model the reaction mechanism for the synthesis of this compound, which is typically formed by the reaction of 4-bromobenzoyl chloride with 4-hydroxybenzaldehyde (B117250). By modeling the reactants, products, and potential intermediates, the reaction pathway can be mapped out. A key aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate. pku.edu.cn Computational studies of esterification reactions have provided detailed insights into the mechanisms, including the role of catalysts. acs.orgrug.nlnih.govresearchgate.net For the formation of this compound, modeling would likely investigate a nucleophilic acyl substitution mechanism.

Molecular Dynamics Simulations for Dynamic Behavior in Different Phases

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of a large ensemble of molecules in condensed phases, such as in solution or in the solid state. mdpi.com By using a force field to describe the interactions between atoms, MD simulations can track the motions of molecules over time. For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, and its dynamics in a crystal lattice. tandfonline.comtandfonline.comresearchgate.netuj.ac.za Such simulations provide insights into properties like diffusion coefficients, radial distribution functions, and conformational dynamics in a realistic environment.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromobenzoyl chloride |

| 4-Hydroxybenzaldehyde |

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the material attributes of chemical compounds based on their molecular structure. For a molecule like this compound, which possesses a unique combination of an aldehyde, an ester, and a brominated aromatic ring, QSPR can provide valuable insights into its physicochemical properties without the need for extensive experimental synthesis and characterization. These models establish a mathematical relationship between the quantitative structural features of a molecule (descriptors) and a specific property of interest.

The development of a QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of molecular descriptors for each molecule, the establishment of a mathematical model that correlates the descriptors with the property, and rigorous validation of the model's predictive power. While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR can be effectively demonstrated by examining studies on structurally related compounds, such as substituted benzaldehydes and aromatic esters.

A foundational aspect of QSPR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once a set of descriptors is calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the predictive model.

A notable example of QSPR modeling for a key structural component of this compound is the study of ¹⁷O NMR carbonyl chemical shifts in substituted benzaldehydes. In a comprehensive study, various electronic and steric descriptors were calculated for a set of 50 substituted benzaldehydes to predict their ¹⁷O chemical shifts. asianpubs.orgresearchgate.net The geometry of these molecules was optimized at the semiempirical PM3 level to calculate a wide array of descriptors. researchgate.net

To illustrate the application of QSPR, consider a hypothetical simplified model for predicting a material property (e.g., melting point) of a series of substituted benzaldehydes. A multiple linear regression equation might take the following form:

Melting Point (°C) = β₀ + β₁ (Descriptor 1) + β₂ (Descriptor 2) + ... + βₙ (Descriptor n)

Where β₀ is the regression constant, and β₁, β₂, ..., βₙ are the regression coefficients for each descriptor.

Table 1: Illustrative QSPR Model for a Hypothetical Property of Substituted Benzaldehydes

| Compound | Experimental Value (Property Y) | Predicted Value (Property Y) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Dipole Moment) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | 100 | 102 | 106.12 | 2.95 |

| 4-Bromobenzaldehyde | 150 | 148 | 185.02 | 1.58 |

| 4-Formylbenzaldehyde | 120 | 125 | 134.13 | 2.45 |

The predictive power of QSPR models is also evident in the study of other material attributes, such as nonlinear optical (NLO) properties. For instance, investigations into brominated dimethoxybenzaldehyde derivatives have shown that the position of the bromine atoms significantly influences the molecular geometry and electronic configurations. Density Functional Theory (DFT) calculations can be used to determine properties like the third-order NLO susceptibility (χ⁽³⁾). A QSPR approach could correlate these NLO properties with specific quantum-chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These descriptors provide insights into the electronic excitability of the molecule, which is crucial for its NLO response.

Table 2: Key Molecular Descriptors and Their Relevance in QSPR for this compound

| Descriptor Type | Example Descriptor | Relevance to Material Properties |

|---|---|---|

| Constitutional | Molecular Weight | Influences bulk properties like density and boiling point. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting physical properties. |

| Geometrical | Molecular Surface Area | Important for understanding intermolecular interactions and solubility. |

| Quantum-Chemical | HOMO/LUMO Energies | Correlate with electronic properties, reactivity, and optical characteristics. |

Applications of 4 Formylphenyl 4 Bromobenzoate in Advanced Materials and Organic Synthesis

Precursor in Polymer Chemistry and Monomer Design

The presence of the formyl group in 4-Formylphenyl 4-bromobenzoate (B14158574) makes it a prime candidate for participation in condensation polymerization reactions, a cornerstone of polymer synthesis.

Condensation polymerization, a process where monomers join together with the loss of a small molecule like water, is a common method for synthesizing polymers like polyamides, polyesters, and polyimines. The aldehyde functionality of 4-Formylphenyl 4-bromobenzoate can readily react with amine-containing monomers to form poly(azomethine)s, also known as Schiff base polymers. researchgate.netijies.netmdpi.comscholaris.canih.gov These polymers are known for their thermal stability and semiconducting properties, making them suitable for high-temperature applications and in the fabrication of electronic devices. ijies.net

The general reaction for the synthesis of poly(azomethine)s from this compound and a generic diamine is depicted below:

n H₂N-R-NH₂ + n OHC-C₆H₄-O-CO-C₆H₄-Br → [-N=CH-C₆H₄-O-CO-C₆H₄-Br-N=CH-R-]ₙ + 2n H₂O

The properties of the resulting poly(azomethine) can be tuned by varying the structure of the diamine monomer (R group), allowing for the synthesis of a wide range of specialty polymers with tailored characteristics.

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.netmdpi.com Their unique molecular arrangement leads to exceptional mechanical strength and thermal stability. The rigid, rod-like structure of this compound makes it an excellent candidate for incorporation as a mesogenic unit into the backbone of LCPs. medcraveonline.comsemanticscholar.org

The integration of this compound into a polymer chain, often through condensation reactions, can induce or enhance the liquid crystalline properties of the resulting material. The specific arrangement of the mesogens within the polymer determines the type of liquid crystal phase (e.g., nematic, smectic), which in turn dictates the material's macroscopic properties. The synthesis of LCPs containing phenyl benzoate (B1203000) moieties has been shown to result in materials with well-defined microphase-separated structures and tunable liquid crystalline behavior. mdpi.com

Building Block for Functional Organic Materials

Beyond polymer science, this compound serves as a valuable building block for the synthesis of a variety of functional organic materials with applications in optoelectronics and sensor technology.

The aldehyde group of this compound is a key functional group for constructing π-conjugated systems, which are the cornerstone of many optoelectronic materials. Through reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, the formyl group can be converted into a vinylene linkage (-CH=CH-), extending the conjugation of the molecule. wikipedia.orgorganic-chemistry.orgwiley-vch.deyoutube.comresearchgate.netyoutube.comchemrxiv.org

This extended conjugation is crucial for materials used in Organic Light-Emitting Diodes (OLEDs) and for materials exhibiting non-linear optical (NLO) properties. For instance, the synthesis of stilbene (B7821643) derivatives, which contain a central C=C double bond flanked by aromatic rings, is a common strategy for creating NLO chromophores. nih.gov The HWE reaction, in particular, is a powerful tool for the stereoselective synthesis of (E)-alkenes, which is often a critical requirement for achieving high NLO activity. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reagents | Product Type | Potential Application |

| Wittig Reaction | Phosphonium (B103445) ylide | Stilbene derivative | NLO Materials, OLEDs |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Stilbene derivative | NLO Materials, OLEDs |

The structural framework of this compound can be utilized in the design of molecular switches and sensors. The formyl group can be a site for further chemical modification to introduce functionalities that can respond to external stimuli such as light, pH, or the presence of specific analytes. For example, the synthesis of chalcones from aromatic aldehydes is a well-established method for creating compounds with interesting photophysical and biological properties. nih.govjchemrev.comdigitellinc.comdntb.gov.uanih.gov These chalcone (B49325) derivatives can serve as the basis for developing colorimetric or fluorescent sensors.

Intermediate in the Synthesis of Complex Organic Molecules

In the broader context of organic synthesis, this compound serves as a valuable intermediate. Its two distinct functional groups, the aldehyde and the bromo-ester, allow for sequential and selective reactions, making it a useful component in multi-step synthetic strategies. mit.edunih.gov

The aldehyde can be used in a variety of carbon-carbon bond-forming reactions, while the bromo-ester moiety can participate in cross-coupling reactions (e.g., Suzuki, Heck) or can be hydrolyzed to the corresponding carboxylic acid or phenol, providing further opportunities for molecular elaboration. This versatility makes it a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets.

Heterocyclic Scaffolds and Frameworks

The aldehyde functionality in this compound makes it a valuable precursor for the synthesis of diverse heterocyclic systems. Aldehydes are well-established electrophilic partners in cyclization and condensation reactions with various nucleophiles. The formyl group can react with compounds containing multiple nucleophilic centers, such as hydrazines, ureas, and amidines, to construct five- and six-membered heterocyclic rings. nih.gov

For instance, in reactions analogous to those involving other aryl aldehydes, this compound can be expected to participate in:

Pyrazole (B372694) Synthesis : Reaction with hydrazines would likely yield α,β-alkynyl hydrazones in situ, which can then undergo cyclization to form pyrazole rings. nih.gov

Pyrimidine (B1678525) Synthesis : Condensation with amidines or ureas provides a direct route to pyrimidine derivatives, which are core structures in many biologically active molecules.

Pyridine (B92270) and Quinoline Synthesis : The formyl group can participate in multicomponent reactions, such as the Hantzsch pyridine synthesis or the Doebner-von Miller reaction, to afford substituted pyridines and quinolines, respectively. nih.gov

The presence of the 4-bromobenzoate moiety offers a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, allowing for the creation of more complex, fused, or poly-substituted heterocyclic frameworks after the initial ring formation.

Precursors for Active Chemical Entities in Research (excluding clinical)

This compound serves as a key intermediate in the synthesis of novel molecules for research in medicinal chemistry. Its structural components are frequently found in compounds designed to interact with biological targets. Esters containing substituted aromatic rings, for example, can act as precursors for substances with potential analgesic and anti-inflammatory activities. nih.gov

The utility of this compound lies in its capacity for systematic modification. The aldehyde can be converted into other functional groups (e.g., imines, amines, alcohols, or carboxylic acids), while the bromo-substituent on the benzoate ring is a prime site for introducing diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality allows for the generation of libraries of related compounds to explore structure-activity relationships (SAR).

Research in this area focuses on creating new chemical entities for laboratory investigation. For example, derivatives could be synthesized and tested for their ability to inhibit specific enzymes or bind to cellular receptors, contributing to the early stages of drug discovery. researchgate.net

| Functional Group | Potential Transformation | Application in Research |

| Formyl Group | Reductive amination, Wittig reaction, Schiff base formation | Introduction of amine, alkene, or imine functionalities to modulate binding affinity and selectivity for biological targets. |

| Bromo Substituent | Suzuki, Stille, or Buchwald-Hartwig cross-coupling | Attachment of various aryl, heteroaryl, or alkyl groups to explore the chemical space around a core scaffold. |

| Ester Linkage | Hydrolysis to carboxylic acid and phenol | Unmasking polar groups to alter solubility or create new interaction points with a target protein. |

Natural Product Synthesis (as an intermediate)

In the complex field of total synthesis, intermediates possessing multiple, differentially reactive functional groups are highly valuable. This compound represents such a building block. While direct application of this specific compound in a completed natural product synthesis is not widely documented, its structural motifs are common. Aryl aldehydes and aryl bromides are fundamental starting materials in the construction of complex molecular architectures. nih.govmsu.edu

The formyl group can be used to build carbon-carbon bonds through aldol (B89426) reactions, Wittig-type olefination, or as a directing group in C-H activation strategies. nih.gov The brominated ring is a reliable handle for late-stage modifications via cross-coupling, a common strategy to append complex fragments onto a core structure. rsc.orgresearchgate.net Therefore, this compound could serve as an intermediate in a synthetic sequence, where one part of the molecule is elaborated first, leaving the other functional group intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy. nih.gov

Role in Supramolecular Chemistry and Crystal Engineering

The structure of this compound is well-suited for directing the assembly of molecules in the solid state, a central theme in crystal engineering and supramolecular chemistry. The arrangement of molecules in a crystal lattice is governed by non-covalent interactions, and this compound possesses several key features that can dictate its crystal packing.

Key intermolecular interactions involving this compound and related structures include:

Hydrogen Bonds : The formyl group's oxygen atom can act as a hydrogen bond acceptor. In the crystal structures of related formyl- and bromo-substituted benzoates, weak C—H⋯O interactions are often observed, linking molecules into chains or layers. nih.govnih.gov

Halogen Bonds : The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen of the ester or the formyl group.

Halogen-Halogen Interactions : Br⋯Br contacts are a significant stabilizing force in the crystal packing of many brominated aromatic compounds, helping to organize molecules into specific supramolecular arrangements. nih.govnih.gov

Studies on structurally similar molecules, such as 4-bromophenyl 4-bromobenzoate, have revealed the existence of multiple polymorphic forms (trimorphs), where different arrangements of these non-covalent interactions lead to distinct crystal structures with varying physical properties (e.g., elastic, brittle, or plastic). rsc.orgresearchgate.net The interplay of these weak forces allows for the rational design of crystalline materials with desired topologies and properties.

| Interaction Type | Participating Atoms | Effect on Crystal Packing | Reference Compound(s) |

| C—H⋯O Hydrogen Bond | Aromatic C-H and Carbonyl/Formyl O | Links molecules into chains or layers | 4-Formyl-2-nitrophenyl 4-bromobenzoate nih.gov, 4-Methylphenyl 4-bromobenzoate nih.gov |

| Br⋯Br Halogen Interaction | Bromine atoms on adjacent molecules | Connects supramolecular layers | 4-Methylphenyl 4-bromobenzoate nih.gov |

Applications in Catalysis and Ligand Design

The design of ligands is crucial for the development of transition metal catalysts used in a vast array of chemical transformations. This compound is a potential starting material for the synthesis of novel ligands. The formyl group is a versatile chemical handle that can be readily converted into a variety of coordinating moieties.

For example, condensation of the aldehyde with chiral amines or diamines can produce Schiff base (imine) ligands. These ligands are important in asymmetric catalysis, where their coordination to a metal center creates a chiral environment that can induce stereoselectivity in a reaction.

Furthermore, automated and rational design approaches are increasingly used to develop ligands with specific, desired properties. nih.gov this compound could be incorporated into such design strategies as a modifiable scaffold. The benzoate backbone provides a rigid framework, while the formyl and bromo positions offer sites for diversification to fine-tune the steric and electronic properties of the resulting ligand, ultimately influencing the activity and selectivity of the catalyst it forms.

Advanced Analytical Methodologies for Detection and Quantification of 4 Formylphenyl 4 Bromobenzoate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 4-Formylphenyl 4-bromobenzoate (B14158574), which possesses moderate polarity and is thermally stable, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of 4-Formylphenyl 4-bromobenzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.

Method development for this analyte typically involves optimizing several key parameters to achieve a robust and reliable separation. A common starting point is a C18 stationary phase, which provides excellent retention and separation for aromatic esters. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered or contain additives like formic acid to ensure sharp peak shapes. sielc.comsielc.com

For analogous compounds like cis-bromobenzoate and various aldehydes, successful separations have been achieved using isocratic or gradient elution. auroraprosci.cominternationaljournalssrg.org An isocratic method with a constant mobile phase composition (e.g., 65% acetonitrile and 35% water) can provide simple and rapid analysis. auroraprosci.comijpcbs.com However, a gradient method, where the proportion of the organic solvent is increased over time, may be necessary to resolve the target compound from potential impurities with different polarities. Detection is typically performed using a UV detector, as the aromatic rings and carbonyl group in this compound provide strong chromophores. A detection wavelength around 227 nm to 254 nm is often effective for benzoate-containing structures. internationaljournalssrg.orgejpmr.com

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for aromatic esters. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for acidic impurities and protonates silanols. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and UV transparency. |

| Elution Mode | Gradient or Isocratic | Gradient for complex mixtures; isocratic for routine purity checks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing speed and resolution. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at ~254 nm for aromatic absorption; DAD allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Purity and Volatility Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity and volatility of this compound, given its expected thermal stability and volatility. For purity analysis, a high-resolution capillary column, such as one with a non-polar (e.g., SE-30) or intermediate-polarity stationary phase, is typically used. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column, where separation occurs based on the components' boiling points and interactions with the stationary phase.

A Flame Ionization Detector (FID) is commonly employed for purity assessment due to its high sensitivity to organic compounds and a wide linear range. The resulting chromatogram displays peaks corresponding to the target compound and any volatile impurities. The area of each peak is proportional to the concentration of the respective component, allowing for the calculation of percentage purity. For structurally similar compounds like methyl 4-bromobenzoate, GC is a standard method for confirming purity levels of 99% or higher.

Volatility assessment can also be performed using GC by analyzing the compound's retention time under specific temperature programming conditions. Compounds with higher volatility will travel through the column faster, resulting in shorter retention times.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of the synthesis of this compound. orgchemboulder.comthieme.de This technique is simple, quick, and inexpensive, providing qualitative information about the presence of starting materials, intermediates, and the final product in a reaction mixture. researchgate.net

The stationary phase is typically a thin layer of silica gel coated on a plate of glass, plastic, or aluminum. researchgate.net A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. researchgate.netreddit.com For aromatic esters, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. researchgate.net A typical starting ratio might be 8:2 or 7:3 hexane:ethyl acetate. researchgate.netoperachem.com

As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates. orgchemboulder.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention factor, Rf value), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf value). wisc.edulibretexts.org The progress of the reaction can be visualized by spotting the reaction mixture alongside the starting materials on the same TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression. Visualization is typically achieved under UV light (at 254 nm), as the aromatic rings in the reactants and product are UV-active. operachem.comictsl.net An ideal Rf value for the product is typically between 0.3 and 0.7 to ensure good separation from other components. researchgate.net

Table 2: Typical TLC System for Monitoring Synthesis | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 | Polar adsorbent suitable for a wide range of organic compounds. operachem.com | | Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system for compounds of intermediate polarity. researchgate.net | | Visualization | UV Lamp (254 nm) | Aromatic rings absorb UV light, appearing as dark spots. ictsl.net | | Application | Monitoring disappearance of 4-formylphenol and appearance of product. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum of this compound would be expected to show a distinctive molecular ion peak cluster due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. youtube.com This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weight (M) and M+2. youtube.com Key fragmentation patterns for aromatic esters often involve cleavage at the ester linkage. Expected fragment ions would include the benzoyl cation (m/z 183/185, from the 4-bromobenzoyl moiety) and the formylphenoxyl radical or related ions. researchgate.netyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. nih.gov After separation by HPLC, the eluent is introduced into the mass spectrometer via an interface like electrospray ionization (ESI). ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+. researchgate.net Similar to GC-MS, the presence of bromine would be evident from the characteristic M, M+2 isotopic pattern in the mass spectrum, which is invaluable for identifying bromine-containing compounds in complex mixtures. nih.gov

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, other detection methods can be employed for the analysis of this compound.

Spectrophotometric methods , particularly UV-Vis spectroscopy, are routinely used in conjunction with HPLC for quantification. The aromatic nature of this compound, with its two benzene (B151609) rings and carbonyl groups, results in strong ultraviolet absorbance. A full UV-Vis spectrum would likely show characteristic absorbance maxima, which can be used for detection and quantification based on the Beer-Lambert law. For similar aromatic aldehydes and benzoates, detection is often carried out in the UV range. auroraprosci.comresearchgate.net

Electrochemical detection methods offer high sensitivity and selectivity for electroactive compounds. The aldehyde functional group in this compound is electrochemically active and can be oxidized at a suitable electrode. nih.govmdpi.com Similarly, halogenated aromatic compounds can undergo electrochemical reduction. researchgate.netresearchgate.net Techniques such as cyclic voltammetry could be used to study the redox behavior of the compound, while amperometric detection coupled with HPLC could provide a highly sensitive method for quantification. mdpi.com The development of chemical sensors, including electrochemical sensors, is an active area of research for the detection of aldehydes and halogenated organic compounds in various matrices. nih.govmdpi.comrsc.org

Purity Assessment and Quality Control in Research and Production

Ensuring the purity of this compound is critical for its use in research and production. A combination of the analytical techniques described above forms the basis of a robust quality control strategy.

HPLC and GC are the primary methods for quantitative purity assessment. These techniques can separate the main compound from potential impurities, such as:

Starting materials: Unreacted 4-formylphenol and 4-bromobenzoyl chloride (or 4-bromobenzoic acid).

By-products: Compounds formed from side reactions.

Degradation products: Hydrolysis of the ester bond to form 4-formylphenol and 4-bromobenzoic acid.

A validated HPLC or GC method can provide a "purity value," often expressed as a percentage area. For high-purity reference standards or active pharmaceutical ingredients, purity levels are often required to be greater than 99%.

In addition to chromatographic purity, other quality control tests may include:

Identity confirmation: Using techniques like MS (to confirm molecular weight and isotopic pattern) and spectroscopy (IR, NMR) to confirm the chemical structure.

Physical properties: Measurement of melting point and appearance.

Residual solvents: Assessed by headspace GC if organic solvents are used in the final purification steps.

Adherence to established guidelines, such as those from the International Conference on Harmonisation (ICH), is essential when validating analytical methods for quality control purposes in a regulated environment. ekb.eg

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

| cis-Bromobenzoate |

| Helium |

| Nitrogen |

| Methyl 4-bromobenzoate |

| Hexane |

| Ethyl acetate |

| 4-formylphenol |

| 4-bromobenzoyl chloride |

Future Research Directions and Challenges for 4 Formylphenyl 4 Bromobenzoate

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Formylphenyl 4-bromobenzoate (B14158574) will likely pivot towards greener and more sustainable methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. The probable and conventional synthesis would involve the esterification of 4-hydroxybenzaldehyde (B117250) with 4-bromobenzoyl chloride. While effective, this method can be improved upon by exploring alternative, more environmentally benign approaches.